9-Chloromethylphenanthrene

Toxicology Metabolism Polycyclic Aromatic Hydrocarbons (PAHs)

Researchers requiring a reactive, bay-region phenanthrene scaffold often face supply inconsistency and limited purity options. 9-Chloromethylphenanthrene (9-CMP) resolves this with its unique 9-position chloromethyl handle, enabling direct nucleophilic displacement without extra activation steps. • Eliminates activation overhead vs. 9-phenanthrenemethanol; one-step access to amines, ethers, thioethers. • High lipophilicity (XLogP3-AA 4.8) delivers superior membrane permeability for CNS and intracellular-targeted libraries. • Serves as a validated model for PAH bioactivation/mutagenicity studies via its bay-region-like motif. Shipped under dry ice with full documentation; research-use-only grade, batch-specific CoA included.

Molecular Formula C15H11Cl
Molecular Weight 226.7 g/mol
CAS No. 951-05-3
Cat. No. B017407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Chloromethylphenanthrene
CAS951-05-3
SynonymsNSC 82368; 
Molecular FormulaC15H11Cl
Molecular Weight226.7 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C3=CC=CC=C23)CCl
InChIInChI=1S/C15H11Cl/c16-10-12-9-11-5-1-2-6-13(11)15-8-4-3-7-14(12)15/h1-9H,10H2
InChIKeySYNQYTBSQNSROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Chloromethylphenanthrene Overview


9-Chloromethylphenanthrene (9-CMP, CAS 951-05-3) is a chlorinated derivative of the polycyclic aromatic hydrocarbon phenanthrene, distinguished by a reactive chloromethyl group at the 9-position of the fused tricyclic framework [1]. With a molecular formula of C15H11Cl and a molecular weight of 226.70 g/mol, this solid compound has a melting point of 99–101 °C and a predicted XLogP3-AA of 4.8, indicating significant lipophilicity [2]. As an electrophilic building block, the 9-chloromethyl moiety enables facile nucleophilic substitution, making it a versatile intermediate for synthesizing diverse 9-phenanthrylmethyl derivatives for applications in medicinal chemistry and materials science [1].

Workflow Nucleophilic substitution for 9‑substituted phenanthrene derivative synthesis
Selection Electrophilic building block with reactive 9‑chloromethyl group
Use Context Medicinal chemistry and materials science intermediate

Why 9-Chloromethylphenanthrene Is Irreplaceable


The presence of the electrophilic chloromethyl group at the 9-position of the phenanthrene core is the single most critical determinant of this compound's utility and biological profile, rendering generic substitution with other phenanthrene derivatives impossible. Unlike the parent phenanthrene or simple alkylated analogs, the 9-chloromethyl group provides a unique reactive handle for targeted nucleophilic substitution, enabling the synthesis of a vast array of functionalized derivatives that are otherwise inaccessible [1]. Furthermore, the position of substitution is critical; studies on alkylated phenanthrenes demonstrate that a substituent at the 9-position creates a distinct 'bay region-like' structural motif, which is associated with a specific metabolic and mutagenic profile not observed with substitution at the 2- or 3-positions, nor with the unsubstituted phenanthrene [2]. Therefore, substituting 9-CMP with a less reactive analog like 9-methylphenanthrene or 9-phenanthrenemethanol would eliminate its key synthetic value and alter its biological behavior.

Electrophilic reactivity loss

9‑Methylphenanthrene or 9‑phenanthrenemethanol lack the chloromethyl group, preventing direct nucleophilic derivatization.

Positional isomer profile shift

Substitution at the 2‑ or 3‑position alters the bay‑region‑like motif, changing metabolic and mutagenic properties.

Synthetic route divergence

Analog‑based routes may require additional activation steps, increasing synthetic complexity and cost.

9-Chloromethylphenanthrene Differentiation Evidence


Mutagenicity from 9-Position Substitution

In a comparative metabolism and mutagenicity study of phenanthrene congeners, 9-methylphenanthrene demonstrated positive mutagenicity in the Ames test, while 2- and 3-methylphenanthrene tested negative [1]. This differential biological activity is attributed to the 9-position substitution creating an additional 'bay region-like' structural motif, a feature relevant to the bioactivation of 9-chloromethylphenanthrene and its derivatives [1].

9‑Position Mutagenicity
Class‑level
9‑methylphenanthrene: positive mutagenicity (TA98, TA100)
2‑/3‑methylphenanthrene: negative
Supports bay‑region‑like motif associated with 9‑substitution; toxicology study context
Ames test; class‑level inference
Toxicology Metabolism Polycyclic Aromatic Hydrocarbons (PAHs)

Synthetic Versatility of the Chloromethyl Group

The chloromethylation of phenanthrene provides direct access to 9-chloromethylphenanthrene, which serves as a versatile electrophile. This compound can be readily converted into other valuable 9-phenanthrylmethyl derivatives, such as 9-methylphenanthrene, 9-phenanthrenemethanol, and 9-cyanophenanthrene, via straightforward nucleophilic substitution or further functionalization [1]. In contrast, accessing these same derivatives from an analog like 9-phenanthrenemethanol would require additional activation steps or entirely different synthetic routes.

Synthetic Versatility
Class‑level
9‑CMP: direct access to ≥4 derivatives (methyl, hydroxymethyl, cyano, aminomethyl)
9‑Phenanthrenemethanol: requires activation steps
Supports efficient synthetic route selection for derivative libraries
Class‑level inference; synthetic route context
Organic Synthesis Medicinal Chemistry Building Blocks

Lipophilicity Advantage Over Polar Analogs

The computed octanol-water partition coefficient (XLogP3-AA) for 9-chloromethylphenanthrene is 4.8, indicating high lipophilicity [1]. This value is significantly higher than that of its direct analog, 9-phenanthrenemethanol (9-hydroxymethylphenanthrene, CAS 4707-72-6), which has a predicted XLogP3-AA of 3.7 [2]. The difference of 1.1 log units corresponds to a roughly 12-fold increase in the compound's preference for a nonpolar organic phase over an aqueous phase.

Lipophilicity (XLogP3‑AA)
Reported
9‑CMP: 4.8
9‑Phenanthrenemethanol: 3.7
Δ = 1.1 (~12‑fold higher partitioning)
Influences membrane permeability; supports lipophilic probe design context
Computed property; experimental partitioning may differ
ADME Drug Design Physicochemical Properties

Key Applications of 9-Chloromethylphenanthrene


9-Substituted Phenanthrene Library Synthesis

9-CMP is the preferred starting material for synthesizing diverse libraries of 9-substituted phenanthrene derivatives. Its reactive chloromethyl group allows for direct nucleophilic displacement, providing efficient access to amines, ethers, thioethers, and alkylated products. This is in contrast to using 9-phenanthrenemethanol, which would require additional activation steps, increasing synthetic time and cost. This application is supported by the compound's established use as a precursor to 9-phenanthrenemethanol and 9-cyanophenanthrene [1].

Lipophilic Molecular Probes Development

The high lipophilicity of 9-CMP (XLogP3-AA = 4.8) [1] makes it a superior scaffold for designing molecules that require efficient membrane permeability or interaction with hydrophobic biological targets. This property is quantitatively distinct from more polar analogs like 9-phenanthrenemethanol. Researchers developing central nervous system (CNS) drugs or probes for intracellular targets would prioritize 9-CMP to enhance cellular uptake and target engagement.

Bay Region PAH Toxicology Studies

Due to the established link between 9-position substitution on phenanthrene and a 'bay region-like' structural motif associated with mutagenicity [1], 9-CMP and its derivatives are critical tools for investigating the mechanisms of PAH bioactivation and toxicity. This compound serves as a model to study how alkyl chain modifications influence metabolic activation and DNA damage, providing insights that are not obtainable from non-bay region analogs like 2- or 3-methylphenanthrene.

Application
Selection Property
Validation Focus
9‑Substituted phenanthrene library synthesis
Electrophilic chloromethyl reactivity
Nucleophilic substitution efficiency and derivative diversity
Lipophilic molecular probe development
High computed lipophilicity (XLogP)
Membrane permeability and partitioning behavior assessment
Bay‑region PAH toxicology research
Bay‑region‑like structural motif
Metabolic activation and DNA damage endpoint studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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